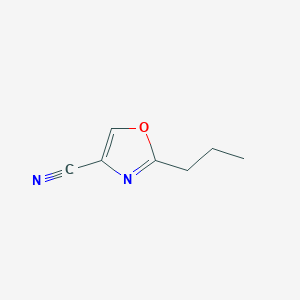
2-プロピル-1,3-オキサゾール-4-カルボニトリル
概要
説明
2-Propyl-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N2O. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both nitrogen and oxygen atoms in the oxazole ring contributes to its unique chemical properties and reactivity.
科学的研究の応用
2-Propyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
The primary targets of 2-Propyl-1,3-oxazole-4-carbonitrile are currently unknown. This compound belongs to the oxazole family, which is known to interact with various enzymes and receptors in biological systems
Mode of Action
. The specific interactions between 2-Propyl-1,3-oxazole-4-carbonitrile and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Oxazoles are known to be biologically active and can interact with various biochemical pathways
Pharmacokinetics
Its molecular weight is 136.15 , which may influence its absorption and distribution. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
As a member of the oxazole family, it may exhibit a range of biological activities
生化学分析
Biochemical Properties
2-Propyl-1,3-oxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human cytomegalovirus (HCMV) proteins, exhibiting antiviral activity . The compound’s interaction with these proteins involves binding to specific sites, inhibiting the virus’s replication process. Additionally, 2-Propyl-1,3-oxazole-4-carbonitrile has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and, consequently, the overall metabolic flux .
Cellular Effects
2-Propyl-1,3-oxazole-4-carbonitrile affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human foreskin fibroblast cells, the compound demonstrated significant antiviral activity against HCMV, affecting the virus’s ability to replicate . Furthermore, 2-Propyl-1,3-oxazole-4-carbonitrile has shown potential anticancer properties by inhibiting the growth of certain cancer cell lines . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Propyl-1,3-oxazole-4-carbonitrile involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as viral proteins and enzymes, inhibiting their activity. For instance, its antiviral activity against HCMV is attributed to its ability to bind to viral DNA polymerase, preventing the replication of the virus . Additionally, 2-Propyl-1,3-oxazole-4-carbonitrile has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propyl-1,3-oxazole-4-carbonitrile have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Propyl-1,3-oxazole-4-carbonitrile remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in antiviral and anticancer applications .
Dosage Effects in Animal Models
The effects of 2-Propyl-1,3-oxazole-4-carbonitrile vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased biological activity . At very high doses, 2-Propyl-1,3-oxazole-4-carbonitrile may exhibit toxic or adverse effects, such as cytotoxicity in certain cell lines . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing significant toxicity.
Metabolic Pathways
2-Propyl-1,3-oxazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels by inhibiting specific enzymes involved in these pathways . For example, its interaction with enzymes in the antiviral pathway leads to the inhibition of viral replication, while its interaction with enzymes in the anticancer pathway results in the inhibition of cancer cell growth . These interactions highlight the compound’s potential as a therapeutic agent in treating viral infections and cancer.
Transport and Distribution
The transport and distribution of 2-Propyl-1,3-oxazole-4-carbonitrile within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biological effects. Studies have shown that 2-Propyl-1,3-oxazole-4-carbonitrile accumulates in certain tissues, enhancing its efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 2-Propyl-1,3-oxazole-4-carbonitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with viral DNA polymerase, inhibiting viral replication . Additionally, its presence in the cytoplasm enables it to interact with enzymes involved in metabolic pathways, influencing cellular metabolism and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-propylamine with a nitrile oxide, which leads to the formation of the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 2-Propyl-1,3-oxazole-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 2-Propyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines.
類似化合物との比較
- 2-Methyl-1,3-oxazole-4-carbonitrile
- 2-Ethyl-1,3-oxazole-4-carbonitrile
- 2-Butyl-1,3-oxazole-4-carbonitrile
Comparison: Compared to its analogs, 2-Propyl-1,3-oxazole-4-carbonitrile has unique properties due to the propyl group, which can influence its reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other oxazole derivatives.
特性
IUPAC Name |
2-propyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQNFHYXCSHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)
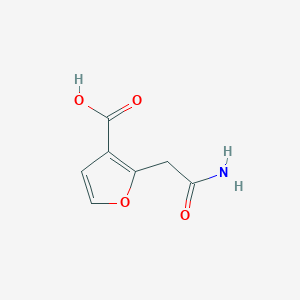
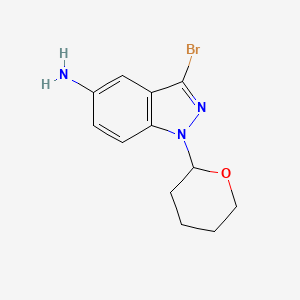
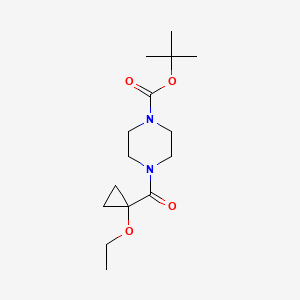
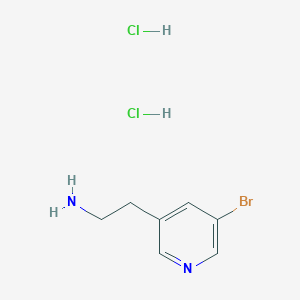
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)
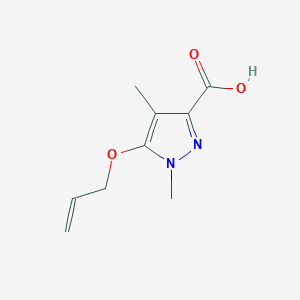
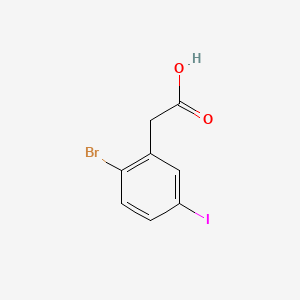
![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
